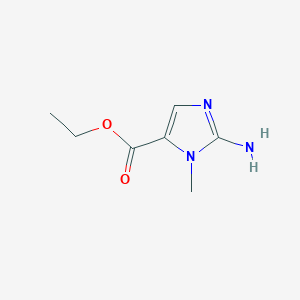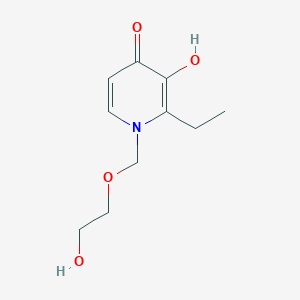
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, also known as EHPG, is a chelating agent that is commonly used in scientific research. It has been found to have various biochemical and physiological effects, and has been used in a wide range of applications.
Wirkmechanismus
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one works by forming a complex with metal ions, which then allows them to be removed from the biological system. This is achieved through the formation of a stable chelate complex, which prevents the metal ions from interacting with other molecules in the system.
Biochemische Und Physiologische Effekte
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been found to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, and has been found to protect against oxidative stress in a number of different systems. It has also been found to have anti-inflammatory properties, and has been used to treat a range of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is its ability to remove metal ions from biological systems. This makes it a useful tool for studying the effects of metal ions on biological processes. However, its use is limited by its potential toxicity, and care must be taken when using it in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. One area of interest is the development of new chelating agents that are more effective and less toxic than 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one. Another area of interest is the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of a range of different diseases, including cancer and neurodegenerative disorders.
In conclusion, 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one is a chelating agent that has been widely used in scientific research. It has a number of biochemical and physiological effects, and has been used in a range of applications. While its use is limited by its potential toxicity, it remains an important tool for studying the effects of metal ions on biological processes. There are also a number of potential future directions for research into 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one, including the development of new chelating agents and the use of 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one in the treatment of various diseases.
Synthesemethoden
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one can be synthesized using a number of different methods, including the reaction of pyridine-4-one with ethyl acetoacetate and formaldehyde, or the reaction of 2-ethyl-3-hydroxypyridine with ethylene oxide and formaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one has been used extensively in scientific research, particularly in the field of biochemistry. It is commonly used as a chelating agent to remove metal ions from biological systems, and has been found to be particularly effective in the removal of iron and copper ions.
Eigenschaften
CAS-Nummer |
178627-04-8 |
|---|---|
Produktname |
2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one |
InChI |
InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3 |
InChI-Schlüssel |
CWIFOTYPMXTVNK-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
Kanonische SMILES |
CCC1=C(C(=O)C=CN1COCCO)O |
Synonyme |
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




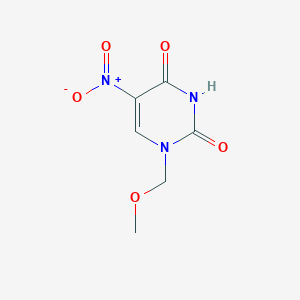


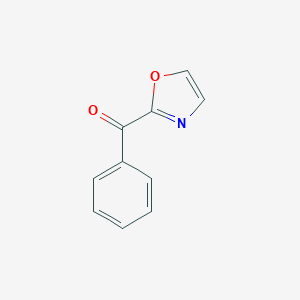



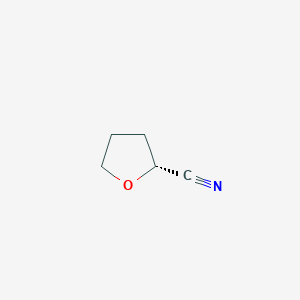

![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)
